Sodium lauroyl aspartate

Description

Overview of Amino Acid-Based Surfactants within Green Chemistry Paradigms

Amino acid-based surfactants (AAS) are a class of surface-active agents that have garnered significant attention in chemical research due to their alignment with the principles of green chemistry. uq.edu.aualfa-chemistry.com These surfactants are derived from renewable resources, specifically amino acids and fatty acids, which are natural compounds. alfa-chemistry.com This origin contributes to their favorable environmental profile, a key aspect of green chemistry.

One of the primary advantages of AAS is their high biodegradability. alfa-chemistry.comacademie-sciences.fr They readily decompose into their constituent amino acids and fatty acids, minimizing their environmental persistence and impact on aquatic ecosystems. alfa-chemistry.comacademie-sciences.fr This contrasts with many traditional petroleum-based surfactants, which can be more resistant to degradation. alfa-chemistry.com

From a chemical synthesis perspective, advancements are being made to develop greener routes for AAS production. While traditional methods like the Schotten-Baumann reaction using acyl chlorides are effective, they can involve harsh chemicals. bbwpublisher.comchalmers.se Research is increasingly focused on enzymatic synthesis and chemo-enzymatic methods, which utilize enzymes as catalysts under milder reaction conditions, reducing waste and energy consumption. bbwpublisher.comresearchgate.netresearchgate.net The use of fatty acid methyl esters or triglycerides from natural oils as acylating agents also represents a more environmentally benign approach compared to acyl chlorides. chalmers.se

The inherent properties of AAS also contribute to their "green" profile. They are generally characterized by low toxicity and are often mild, making them suitable for a wide range of applications. scielo.br Their versatility and performance are comparable to conventional surfactants, but with a superior environmental and safety profile. alfa-chemistry.com

Classification and Structural Context of Sodium Lauroyl Aspartate

N-acyl amino acid surfactants are a prominent category within the broader class of amino acid-based surfactants. Their general structure consists of a hydrophilic amino acid headgroup and a hydrophobic fatty acid tail, linked by an amide bond. alfa-chemistry.comchalmers.se This amphiphilic nature is responsible for their surface-active properties.

These surfactants can be classified based on the nature of the amino acid headgroup. For instance, surfactants derived from neutral amino acids like glycine (B1666218) or alanine (B10760859) will have different properties than those derived from acidic amino acids like glutamic acid or aspartic acid, which contain additional carboxyl groups. chalmers.se

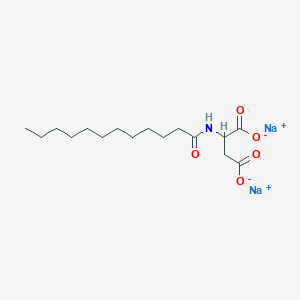

This compound falls into the category of N-acyl amino acid surfactants where the hydrophilic headgroup is derived from aspartic acid. Specifically, it is the monosodium salt of N-lauroyl-L-aspartic acid. ontosight.ainih.gov Its structure features:

A lauroyl group: This is the hydrophobic tail, derived from lauric acid, a 12-carbon saturated fatty acid. evitachem.com

An aspartate moiety: This is the hydrophilic head, containing two carboxyl groups and an amine group, which is acylated. evitachem.com

The presence of the two carboxyl groups in the aspartate headgroup influences its properties, such as its response to changes in pH and its interaction with other molecules. mdpi.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C16H27NNaO5 | fda.gov |

| Molecular Weight | 337.39 g/mol | nih.govfda.gov |

| Appearance | White to light yellow powder | ontosight.ai |

| IUPAC Name | sodium;(2S)-2-(dodecanoylamino)butanedioate;hydron | nih.gov |

| CAS Number | 41489-18-3 | nih.gov |

Research Significance and Academic Rationale for Studying this compound

The study of this compound is driven by its unique properties and its potential as a model compound for understanding structure-property relationships in amino acid-based surfactants. Research has shown that this compound exhibits excellent surface activity, foaming, and emulsifying properties. mdpi.com

A key area of research is the comparison of its performance with other N-acyl amino acid surfactants. For instance, studies have compared this compound with sodium lauroyl glutamate (B1630785), which has a similar structure but a different amino acid headgroup. mdpi.com These studies have revealed that the smaller polar head size of this compound contributes to differences in their properties and their response to pH changes. mdpi.com

Furthermore, research into the synthesis of N-acyl amino acid surfactants, including those based on aspartic acid, is ongoing. bbwpublisher.com The development of efficient and environmentally friendly synthesis methods, such as enzymatic and chemo-enzymatic processes, is a significant focus. bbwpublisher.comresearchgate.net

The academic interest in this compound also stems from its potential applications in various fields, which drives further investigation into its fundamental properties. Its mildness and performance characteristics make it a subject of interest in formulations where these properties are highly desired.

Historical Trajectories and Evolution of Research on Acyl Amino Acid Surfactants

The scientific exploration of amino acid-based surfactants dates back to the early 20th century, shortly after the discovery of amino acids and vegetable oil derivatives as viable raw materials. rsc.org The initial patents for the application of acyl amino acid derivatives, specifically acyl sarcosinates and acyl aspartates, as surfactants in cleaning products were filed by Hentrich and colleagues, marking a significant milestone in their commercial development. academie-sciences.fr

Following these early developments, a considerable body of research has been dedicated to the synthesis and characterization of acyl amino acids. academie-sciences.fr The Schotten-Baumann reaction, which involves the reaction of an amino acid with a long-chain acyl chloride, has been a cornerstone of their synthesis for many years. chalmers.se

Over the last few decades, and particularly in more recent years, research has intensified, with a strong focus on the "green" aspects of these surfactants. chalmers.se This has led to the exploration of alternative synthesis routes that avoid the use of acyl chlorides, such as using triglycerides or fatty acid methyl esters derived from natural oils. chalmers.se

The development of enzymatic synthesis methods represents a significant evolution in the field. bbwpublisher.comresearchgate.net Researchers have investigated the use of various enzymes, such as lipases and proteases, to catalyze the acylation of amino acids under mild conditions, offering a more sustainable and environmentally friendly approach. researchgate.netcsic.es The study of dimeric or "gemini" amino acid surfactants, which have two hydrophobic tails and two hydrophilic headgroups, is another area of more recent research that has expanded the structural diversity and potential applications of this class of compounds. academie-sciences.fr

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H27NNa2O5 |

|---|---|

Molecular Weight |

359.37 g/mol |

IUPAC Name |

disodium;2-(dodecanoylamino)butanedioate |

InChI |

InChI=1S/C16H29NO5.2Na/c1-2-3-4-5-6-7-8-9-10-11-14(18)17-13(16(21)22)12-15(19)20;;/h13H,2-12H2,1H3,(H,17,18)(H,19,20)(H,21,22);;/q;2*+1/p-2 |

InChI Key |

WUIVWRSHESPBPX-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Sodium Lauroyl Aspartate

Conventional Chemical Synthesis Routes

Conventional synthesis relies on well-established organic chemistry reactions, primarily the Schotten-Baumann reaction and direct amidation using fatty acid esters. These methods are widely used in industrial production.

Schotten-Baumann Reaction Mechanisms and Optimization

The Schotten-Baumann reaction is a primary method for synthesizing Sodium Lauroyl Aspartate. evitachem.com This reaction involves the acylation of the amino group of aspartic acid using an acyl chloride. iitk.ac.in The fundamental mechanism proceeds via a nucleophilic acyl substitution. iitk.ac.in

The process begins with the deprotonation of the amino group of sodium aspartate under alkaline conditions, making it a potent nucleophile. This nucleophile then attacks the electrophilic carbonyl carbon of lauroyl chloride, forming a tetrahedral intermediate. iitk.ac.in Subsequently, this intermediate collapses, expelling the chloride ion and forming the stable amide bond of N-lauroyl-L-aspartic acid. The reaction is typically conducted in an aqueous or mixed-solvent system (e.g., water-acetone) to facilitate the dissolution of both the hydrophilic amino acid salt and the hydrophobic acyl chloride. nih.gov The base, usually sodium hydroxide (B78521), serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, which in turn produces sodium chloride as a salt byproduct. nih.gov

Optimization of this reaction focuses on controlling pH, temperature, and the rate of addition of the acyl chloride to maximize the yield of the desired N-acyl amino acid and minimize the hydrolysis of the lauroyl chloride, which would otherwise form lauric acid as an impurity. nih.gov

Amidation Reactions utilizing Methyl Laurate and Aspartate

An alternative to the Schotten-Baumann reaction is the amidation of sodium aspartate using methyl laurate, the methyl ester of lauric acid. researchgate.netresearchgate.net This route is considered advantageous from an environmental and safety perspective as it avoids the use of hazardous acyl chlorides and the generation of chlorinated byproducts. chalmers.se

In this process, sodium aspartate reacts with methyl laurate, typically in a solvent such as methanol (B129727). iosrjournals.org The reaction involves a nucleophilic attack by the amino group of aspartate on the carbonyl carbon of the methyl ester. This leads to the formation of the amide bond and the release of methanol as a byproduct. The reaction often requires a catalyst and elevated temperatures to proceed at a practical rate. iosrjournals.org

Exploration of Reaction Conditions and Stoichiometric Ratios

The efficiency and outcome of this compound synthesis are highly dependent on the specific reaction conditions.

For the Schotten-Baumann reaction , a crucial parameter is the pH, which is typically maintained in the alkaline range of 10 to 11 to ensure the amino group is sufficiently nucleophilic while minimizing unwanted side reactions. evitachem.com The stoichiometric ratio between the lauroyl chloride and sodium aspartate is generally kept close to 1:1 to ensure complete acylation without a large excess of either reactant. evitachem.com The reaction is often carried out in a mixed solvent system to improve the mutual solubility of the reactants. researchgate.net

For the amidation reaction with methyl laurate , conditions involve refluxing the reactants in a methanol solvent at temperatures between 80-90°C for several hours (e.g., 6-8 hours). iosrjournals.org The selection of an appropriate catalyst is critical for driving this reaction. iosrjournals.org

Below is a comparative table of typical reaction conditions:

| Parameter | Schotten-Baumann Reaction | Amidation with Methyl Laurate |

| Acylating Agent | Lauroyl Chloride | Methyl Laurate |

| Amino Acid Source | Sodium Aspartate | Sodium Aspartate |

| Typical Solvent | Water-Organic Solvent Mixture (e.g., Acetone) nih.gov | Methanol iosrjournals.org |

| pH | 10 - 11 evitachem.com | Not specified, catalyst-dependent |

| Temperature | Room Temperature to moderately elevated | 80 - 90°C (Reflux) iosrjournals.org |

| Stoichiometry | ~1:1 (Acyl Chloride:Amino Acid) evitachem.com | Varies based on optimization |

| Byproduct | Sodium Chloride nih.gov | Methanol iosrjournals.org |

Role of Catalysis in Chemical Synthesis Pathways

Catalysis plays a pivotal role in both major chemical synthesis routes, either by facilitating the reaction or by being integral to the creation of precursors.

In the Schotten-Baumann pathway , the primary "catalytic" role is played by the base (e.g., sodium hydroxide), which is technically a reagent required in stoichiometric amounts to neutralize the HCl byproduct. iitk.ac.innih.gov However, some research indicates that N-acyl amino acids themselves can act as catalysts, potentially promoting the acylation process without the need for additional, potentially toxic catalysts. evitachem.com Furthermore, catalysts like sodium N-lauroyl, N-methyl taurate can be used to facilitate the preceding step: the chlorination of fatty acids to produce the lauroyl chloride reactant. google.com

In the amidation pathway using methyl laurate , a catalyst is essential to achieve reasonable reaction rates. Sodium methoxide (B1231860) is a commonly used catalyst for this type of amidation in a methanol solvent. iosrjournals.orggoogle.com Zeolite catalysts have also been reported as effective for the amidation of amino acids with fatty acid methyl esters, offering a potentially greener, heterogeneous catalytic option. chalmers.se

| Synthesis Route | Catalyst Type | Specific Example | Role |

| Schotten-Baumann | Base (Reagent) | Sodium Hydroxide | Neutralizes HCl byproduct nih.gov |

| Schotten-Baumann | N-Acyl Amino Acid | Sodium Lauroyl Glycinate | Catalyzes formation of acyl chloride precursor google.com |

| Amidation | Alkali Metal Alkoxide | Sodium Methoxide | Facilitates amidation of methyl ester iosrjournals.org |

| Amidation | Heterogeneous | Zeolite | Facilitates amidation of methyl ester chalmers.se |

Purification and Yield Enhancement Strategies in Chemical Synthesis

Achieving high purity and yield is a critical final step in the synthesis of this compound. The crude product from chemical synthesis often contains unreacted starting materials, byproducts, and salts. researchgate.net

A primary method for purification is recrystallization . This technique, often employed for similar surfactants, involves dissolving the crude product in a suitable solvent, such as an alcohol like methanol, at an elevated temperature and then allowing it to cool. whiterose.ac.uk The desired product crystallizes out of the solution, leaving impurities behind. The resulting crystals can then be isolated via filtration. whiterose.ac.uk

Yield enhancement is directly tied to the optimization of reaction conditions as described previously. Maintaining the optimal pH and temperature, controlling the stoichiometry of reactants, and selecting an efficient solvent system are all crucial for maximizing the conversion of starting materials into the final product. evitachem.comresearchgate.net For instance, the yield of N-acylated glutamic acid was found to be highly dependent on the composition of the mixed solvent used in the reaction. researchgate.net Purity can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which has been used to confirm purities as high as 99% for this compound. researchgate.netresearchgate.net

Novel Derivatization Strategies and Analogous Compound Synthesis

Research into amino acid-based surfactants extends beyond this compound to include a wide range of derivatives and analogues. These studies explore how modifications to the hydrophobic tail and the hydrophilic headgroup affect the compound's physicochemical properties.

Synthesis of Related N-Dodecyl Aspartic Acid Derivatives

The fundamental structure of this compound can be altered to create related derivatives with unique properties. One approach involves modifying how the hydrophobic group is attached or by adding multiple tails.

A notable example is the synthesis of N-dodecyl aspartic acid, a zwitterionic surfactant, which can be prepared from dodecylamine, maleic acid anhydride, and sodium hydroxide in an ethanol-water solvent system. researchgate.net This method results in a different linkage compared to the amide bond in this compound. Another strategy involves the esterification of aspartic acid with medium-chain alcohols to produce double-tailed cationic surfactants. chalmers.se For instance, reacting aspartic acid with octyl alcohol can yield a surfactant with two octyl chains attached to the carboxyl groups of the aspartic acid headgroup. chalmers.se These structural variations significantly influence the self-assembly behavior and potential applications of the resulting surfactants.

Exploration of Alkyl Chain Length and Hydrophobic Modification Effects

The length and structure of the hydrophobic alkyl chain are critical determinants of a surfactant's properties. Researchers have systematically synthesized series of amino acid surfactants with varying chain lengths to establish structure-property relationships. nih.govrsc.org

A general and consistent finding is that increasing the length of the alkyl chain enhances the hydrophobicity of the surfactant. acs.org This leads to a decrease in the critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form micelles. researchgate.netnih.gov For several series of amino acid-derived surfactants, a linear relationship has been observed between the logarithm of the CMC and the number of carbon atoms in the alkyl chain. nih.govrsc.org

The table below, based on data for N-acyl glutamate (B1630785) and N-acyl phenylalaninate surfactants, illustrates this trend.

| Acyl Chain Length | log(CMC) for N-Acyl Glutamate | log(CMC) for N-Acyl Phenylalaninate |

| C12 | -2.30 | -2.52 |

| C14 | -3.00 | -3.22 |

| C16 | -3.80 | -3.92 |

| C18 | -4.30 | -4.52 |

| Data derived from trends reported in the literature. chalmers.se |

Beyond chain length, other hydrophobic modifications, such as introducing unsaturation (a cis-double bond) into the alkyl chain, also impact surfactant performance. nih.gov These changes affect not only the CMC but also foaming capacity, foam stability, and interactions with biological membranes. chalmers.seub.edu For example, in one study, foamability was found to decrease with increasing acyl chain length, while foam stability increased. chalmers.se

Synthesis of Dicarboxylic Amino Acid Surfactant Analogues

Surfactants based on dicarboxylic amino acids form an important class, with aspartic acid and glutamic acid being the most common headgroups. chalmers.se These amino acids differ by a single methylene (B1212753) group in the spacer between their two carboxyl groups, a small structural change that leads to significant differences in surfactant properties. chalmers.se

Numerous studies have synthesized and compared N-acyl aspartates and N-acyl glutamates. For example, sodium N-lauroyl aspartate (SLA) and sodium N-lauroyl glutamate (SLG) were prepared by the amidation of the respective amino acid with methyl laurate. researchgate.net Comparative studies have shown that SLA often exhibits superior surface activity, foaming, and emulsifying properties compared to SLG. researchgate.netmdpi.com This difference is partly attributed to the smaller polar head size of the aspartate derivative. mdpi.com

The spacing between the carboxyl groups also influences how these surfactants interact with divalent cations like Ca²⁺. It has been suggested that lauroyl aspartate can form an intramolecular complex with calcium ions, whereas lauroyl glutamate forms intermolecular complexes. researchgate.net This leads to different behaviors in hard water, with the glutamate derivative showing higher calcium tolerance. researchgate.net The pH-dependent properties of these surfactants are also a key area of investigation, as the protonation state of the two carboxyl groups changes with pH, affecting surface activity and foam stability. researchgate.netchalmers.se

Molecular Architecture and Structure Function Relationships in Sodium Lauroyl Aspartate Systems

Detailed Structural Characterization Techniques for Research

The precise elucidation of the molecular structure of sodium lauroyl aspartate is fundamental to understanding its chemical behavior and functionality. A suite of analytical techniques is employed in research to confirm its identity, purity, and detailed architecture. These methods provide complementary information, from the atomic connectivity to the elemental composition, ensuring a comprehensive characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules by mapping the chemical environments of their atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). slideshare.netjchps.com For this compound, NMR analysis provides definitive evidence of its constituent parts: the lauroyl tail, the aspartate headgroup, and the amide linkage.

In ¹H NMR, the signals (resonances) are characterized by their chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern). The protons of the lauroyl chain's terminal methyl group (CH₃) typically appear at the most up-field position (lowest δ value), while the numerous methylene (B1212753) groups (-CH₂-) of the fatty acid chain produce a large, overlapping signal cluster at a slightly higher chemical shift. Protons closer to the electron-withdrawing amide group are "deshielded" and resonate at a higher chemical shift. The protons on the aspartate residue, particularly the α-hydrogen adjacent to the nitrogen and carboxyl groups, appear at a distinct downfield position.

¹³C NMR spectroscopy provides information on the carbon skeleton. Each chemically distinct carbon atom gives a separate signal. Key resonances include the carbonyl carbons of the amide and the two carboxylate groups, which appear at the most downfield positions. The carbons of the lauroyl alkyl chain are observed in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Lauroyl -CH₃ | ~0.8-0.9 | ~14 |

| Lauroyl -(CH₂)₈- | ~1.2-1.4 | ~22-32 |

| Lauroyl -CH₂-CH₂-C=O | ~1.5-1.7 | ~25 |

| Lauroyl -CH₂-C=O | ~2.1-2.3 | ~36 |

| Aspartate -CH₂-COO⁻ | ~2.7-2.9 | ~35-37 |

| Aspartate α-CH | ~4.5-4.8 | ~50-52 |

| Amide N-H | ~7.5-8.5 | N/A |

| Amide -C=O | N/A | ~172-175 |

| Aspartate -COO⁻ | N/A | ~175-178 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

The presence of the amide linkage is confirmed by a strong absorption band around 1640-1680 cm⁻¹ due to the C=O stretching vibration (Amide I band) and another band around 1540-1560 cm⁻¹ corresponding to the N-H bending vibration (Amide II band). The stretching vibration of the N-H bond itself is observed in the region of 3200-3400 cm⁻¹. The long lauroyl hydrocarbon chain is identified by strong, sharp peaks around 2850-2960 cm⁻¹ from C-H stretching vibrations. A crucial feature is the strong, broad absorption band for the carboxylate (COO⁻) groups of the aspartate residue, typically appearing in the 1550-1610 cm⁻¹ and 1380-1420 cm⁻¹ regions, corresponding to their asymmetric and symmetric stretching vibrations, respectively.

Table 2: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-3400 | N-H Stretch | Amide |

| 2850-2960 | C-H Stretch | Alkyl Chain (Lauroyl) |

| ~1640-1680 | C=O Stretch (Amide I) | Amide |

| ~1550-1610 | C=O Asymmetric Stretch | Carboxylate (COO⁻) |

| ~1540-1560 | N-H Bend (Amide II) | Amide |

| ~1380-1420 | C=O Symmetric Stretch | Carboxylate (COO⁻) |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization. chemguide.co.uklibretexts.org For this compound (monosodium form, C₁₆H₂₈NNaO₅), the expected molecular weight is approximately 337.39 g/mol . fda.govnih.gov

In an MS experiment, the molecule can be detected as a molecular ion (M⁺) or, more commonly in techniques like electrospray ionization (ESI-MS), as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. The fragmentation pattern provides a molecular fingerprint. chemguide.co.uklibretexts.org Common fragmentation pathways for N-acyl amino acids involve cleavage of the amide bond. For the parent acid, N-lauroyl-L-aspartic acid, characteristic fragments include peaks at m/z 157 and m/z 43. nih.gov The fragmentation of this compound would be expected to produce ions corresponding to the loss of parts of the lauroyl chain or cleavage at the amide bond, yielding fragments related to the lauroyl group and the aspartate moiety.

Table 3: Expected Mass Spectrometry Peaks for this compound and its Parent Acid

| m/z Value | Possible Ion/Fragment | Origin |

|---|---|---|

| ~338 | [M+H]⁺ (for monosodium salt) | Protonated molecular ion |

| ~360 | [M+Na]⁺ (for monosodium salt) | Sodiated molecular ion |

| 183 | [C₁₂H₂₃O]⁺ | Lauroyl acylium ion |

| 157 | Fragment from parent acid nih.gov | Cleavage within the molecule |

| 132/133 | Aspartate-related fragment | Cleavage of the amide bond |

| 43 | [C₃H₇]⁺ | Fragment from alkyl chain |

Elemental Analysis for Compositional Verification

Elemental analysis is a process that determines the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is compared against the theoretical percentages calculated from the proposed molecular formula to verify its elemental composition and purity. For this compound (monosodium form), the molecular formula is C₁₆H₂₈NNaO₅. nih.gov

The theoretical elemental composition is calculated based on the atomic weights of the constituent elements and the molecular weight of the compound (337.39 g/mol ). nih.gov Experimental results that closely match these theoretical values provide strong evidence for the correctness of the assigned molecular formula.

Table 4: Elemental Composition of this compound (C₁₆H₂₈NNaO₅)

| Element | Symbol | Atomic Weight (g/mol) | Theoretical Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.01 | 56.96% |

| Hydrogen | H | 1.01 | 8.36% |

| Nitrogen | N | 14.01 | 4.15% |

| Sodium | Na | 22.99 | 6.81% |

| Oxygen | O | 16.00 | 23.71% |

Impact of Molecular Components on Interfacial and Bulk Behavior

The distinct chemical functions of this compound arise directly from its amphiphilic architecture, which features a polar (hydrophilic) head and a non-polar (hydrophobic) tail. The interplay between these components dictates how the molecule behaves at interfaces (e.g., air-water or oil-water) and within the bulk of a solution.

Role of the Lauroyl Group in Hydrophobic Interactions

The lauroyl group, a 12-carbon saturated acyl chain (CH₃(CH₂)₁₀CO-), constitutes the hydrophobic tail of the this compound molecule. cosmileeurope.eu This long, non-polar hydrocarbon chain is water-repellent and is the primary driver of the compound's surface activity. biolinscientific.com In an aqueous environment, the hydrophobic tails are thermodynamically driven to minimize their contact with water molecules. This phenomenon, known as the hydrophobic effect, governs the interfacial and bulk behavior of the surfactant.

At an air-water or oil-water interface, the surfactant molecules spontaneously orient themselves with the hydrophobic lauroyl tail directed away from the water phase (into the air or oil) and the hydrophilic aspartate headgroup remaining in the water. biolinscientific.com This alignment disrupts the cohesive energy at the water's surface, thereby reducing the surface tension. Surfactant properties, including cleaning and emulsifying capabilities, are largely dependent on the length and nature of this fatty acid chain. nih.gov

In the bulk aqueous phase, once the concentration of the surfactant reaches a certain point known as the critical micelle concentration (CMC), the molecules self-assemble into spherical aggregates called micelles. nih.gov In these structures, the lauroyl tails cluster together to form a non-polar core, effectively shielded from the water, while the hydrophilic aspartate headgroups form the outer shell, interacting with the surrounding water molecules. This micellization is a direct consequence of the hydrophobic interactions of the lauroyl group and is essential for the solubilization of oils, fats, and other non-polar substances in water.

Influence of the Aspartate Moiety and its Carboxylic Groups on Hydrophilicity

The hydrophilicity of this compound is significantly influenced by the presence of the aspartate moiety, which contains two carboxylic acid groups. This dicarboxylic nature imparts a higher degree of water solubility and a distinct hydrophilic character compared to surfactants with a single carboxylic group.

The presence of the additional carboxylate group in N-lauroyl aspartate contributes to a much higher critical micelle concentration (CMC), a key indicator of surfactant efficiency and hydrophilicity. Research comparing N-acyl amino acid surfactants has shown that the disodium (B8443419) salts of N-lauroyl aspartate and N-lauroyl glutamate (B1630785) exhibit significantly higher CMC values than sodium N-lauroyl glycinate, which has only one carboxylate group. researchgate.net This indicates that a greater concentration of the dicarboxylic surfactants is required to reach the point of micelle formation, reflecting their stronger interaction with the aqueous phase.

The two carboxylic groups also play a crucial role in the surfactant's interaction with metal ions. For instance, lauroyl aspartate has been found to form an intramolecular complex with calcium ions. researchgate.net This chelation ability can influence the surfactant's performance in hard water by sequestering calcium ions that would otherwise precipitate with the surfactant.

Stereochemical Aspects of the Aspartate Moiety and its Effect on Performance

The aspartate moiety in this compound is chiral, existing as L-aspartic acid and D-aspartic acid enantiomers. While L-aspartic acid is the naturally occurring and more common form used in protein biosynthesis, D-aspartic acid is also found in biological systems and has distinct physiological roles. wikipedia.org

In the context of this compound as a surfactant, the vast majority of commercially available and researched variants utilize the L-aspartate form. A comprehensive search of scientific literature reveals a notable lack of studies directly comparing the surfactant properties of sodium N-lauroyl-L-aspartate with its D-enantiomer, sodium N-lauroyl-D-aspartate. Consequently, there is limited direct evidence to detail the specific effects of the aspartate moiety's stereochemistry on the performance characteristics of the resulting surfactant, such as its CMC, surface tension reduction, foaming ability, or emulsification properties. While stereochemistry is known to influence the packing and self-assembly of molecules in other systems, its specific impact within the context of N-lauroyl aspartate surfactants remains an area requiring further investigation.

Comparative Structural Studies with Analogues

To better understand the structure-property relationships of this compound, it is insightful to compare it with structurally similar N-acyl amino acid surfactants. These comparisons highlight the effects of variations in the polar head group size, the nature of the alpha-substituent on the amino acid, and the role of intermolecular forces.

Comparison of Polar Head Group Size and its Consequence on Activity (e.g., vs. Sodium Lauroyl Glutamate)

A close analogue of this compound is sodium lauroyl glutamate, which differs only by the presence of an additional methylene group in the side chain of the amino acid, resulting in a slightly larger polar head group. This seemingly minor structural difference can have a discernible impact on their surfactant properties.

The critical micelle concentration (CMC) is a fundamental parameter for evaluating surfactant activity. Studies have shown that the disodium salts of N-lauroyl aspartate and N-lauroyl glutamate have very similar CMC values, 73 mmol/L and 74 mmol/L, respectively. researchgate.net This suggests that the small increase in the size of the hydrophilic headgroup from aspartate to glutamate does not significantly alter the concentration at which micelles begin to form. However, the bulkier head group of glutamate can influence the packing of the surfactant molecules at interfaces, which may affect properties like foam stability and emulsification. bbwpublisher.com

Table 1: Comparison of Critical Micelle Concentrations (CMC) of N-Lauroyl Amino Acid Surfactants

| Surfactant | Amino Acid Moiety | Number of Carboxylic Groups | CMC (mmol/L) |

| This compound | Aspartate | 2 | 73 researchgate.net |

| Sodium Lauroyl Glutamate | Glutamate | 2 | 74 researchgate.net |

| Sodium Lauroyl Glycinate | Glycine (B1666218) | 1 | 14 researchgate.net |

Alpha-Substituent Effects on N-Lauroyl Amino Acid Surfactant Properties

The properties of N-lauroyl amino acid surfactants are also influenced by the nature of the substituent at the alpha-carbon of the amino acid. The size, polarity, and hydrophobicity of this substituent can affect the surfactant's solubility, surface activity, and aggregation behavior.

Research has demonstrated that introducing a hydrophobic α-substituent can lead to a reduction in the critical micelle temperature and the critical micelle concentration. dntb.gov.uaresearchgate.net This is because the increased hydrophobicity of the headgroup region promotes the aggregation of surfactant molecules out of the aqueous phase at lower concentrations and temperatures.

Table 2: Influence of Alpha-Substituent on Surfactant Properties

| N-Lauroyl Amino Acid Surfactant | Alpha-Substituent | Key Property Change |

| N-Lauroyl Alanine (B10760859) | -CH3 | Baseline for small alkyl substituent |

| N-Lauroyl Leucine | -CH2CH(CH3)2 | Increased hydrophobicity, lower CMC compared to Alanine derivative |

| N-Lauroyl Phenylalanine | -CH2-Phenyl | Significant hydrophobicity, further reduction in CMC |

Influence of Hydrogen Bonding and Steric Repulsion on Intermolecular Interactions

The intermolecular interactions between this compound molecules, and between the surfactant and solvent molecules, are governed by a combination of forces, including hydrogen bonding and steric repulsion. These forces play a critical role in the self-assembly of the surfactant into micelles and its behavior at interfaces.

The amide linkage in N-acyl amino acid surfactants is capable of forming strong hydrogen bonds. chalmers.se This hydrogen bonding capability can influence the packing of surfactant molecules at the air-water interface and within micelles. For example, the ability to form intermolecular hydrogen bonds can lead to tighter packing of surfactant molecules. researchgate.net The aspartate headgroup itself, with its two carboxylic acid groups and the amide linkage, provides multiple sites for hydrogen bonding with water molecules, contributing to its hydrophilicity.

Interfacial and Colloid Science of Sodium Lauroyl Aspartate

Surface Activity and Interfacial Tension Reduction Mechanisms

As a surfactant, Sodium Lauroyl Aspartate functions by adsorbing at interfaces, such as the air-water or oil-water interface, and lowering the interfacial tension. This behavior is driven by the amphiphilic nature of the molecule. The hydrophobic lauroyl tail has a low affinity for water and prefers to be expelled from the bulk aqueous phase, while the hydrophilic aspartate headgroup, which contains two carboxylate groups, remains hydrated. This preferential positioning at the interface disrupts the cohesive energy of the solvent molecules at the surface, leading to a reduction in surface or interfacial tension. The presence of an amide bond linking the head and tail can form hydrogen bonds, which also influences its interfacial behavior wanabio.com.

ΔG°ads = ΔH°ads – TΔS°ads

Where ΔH°ads is the standard enthalpy of adsorption, and ΔS°ads is the standard entropy of adsorption.

The effectiveness of this compound in reducing surface tension is not constant but is influenced by several factors, most notably its concentration in the solution and the solution's pH.

Concentration: As the concentration of this compound in an aqueous solution increases, its molecules begin to populate the air-water interface. This leads to a progressive decrease in the surface tension of the solution. The surface tension continues to fall until the interface becomes saturated with surfactant monomers. Beyond this point, further increases in concentration result in the formation of micelles in the bulk solution, and the surface tension remains relatively constant at its minimum value wikipedia.orgresearchgate.net. This concentration threshold is known as the Critical Micelle Concentration (CMC).

pH: The headgroup of this compound is derived from aspartic acid, which has two carboxylic acid functional groups. The degree of ionization of these groups is highly dependent on the pH of the solution. At different pH values, the headgroup can carry a charge of -1 or -2 mdpi.comresearchgate.net.

At lower pH, one of the carboxylic groups may be protonated, reducing the net negative charge of the headgroup. A lower charge density on the headgroup reduces electrostatic repulsion between adsorbed molecules at the interface, allowing for more dense packing. This typically leads to greater surface activity and a more significant reduction in surface tension rsc.org.

At higher pH, both carboxylic groups are deprotonated, resulting in a headgroup with a -2 charge. The increased electrostatic repulsion between the doubly-charged headgroups can hinder dense packing at the interface, potentially making the surfactant less efficient at reducing surface tension compared to its state at a lower pH mdpi.com. The net charge of the amino acid-derived headgroup changes with pH, which subsequently affects its binding efficiency and surface properties acs.org.

Micellization and Critical Micelle Concentration (CMC) Phenomena

Above a specific concentration known as the Critical Micelle Concentration (CMC), individual surfactant monomers (unimers) in the bulk solution begin to self-assemble into organized aggregates called micelles wikipedia.org. In these structures, the hydrophobic lauroyl tails form a core that is shielded from the aqueous environment, while the hydrophilic aspartate headgroups form the outer shell, remaining in contact with water. The CMC is a fundamental characteristic of any surfactant, as it marks a sharp change in many physicochemical properties of the solution, including surface tension, conductivity, and osmotic pressure researchgate.net.

The CMC is a key parameter indicating the efficiency of a surfactant; a lower CMC value signifies that less surfactant is needed to saturate the interfaces and form micelles. The CMC can be determined experimentally by monitoring a physical property of the surfactant solution as a function of concentration. Common methods include:

Surface Tensiometry: A plot of surface tension versus the logarithm of surfactant concentration typically shows a sharp break or inflection point. The concentration at this point is taken as the CMC. Below the CMC, surface tension decreases linearly with the log of concentration; above the CMC, it remains almost constant alfa-chemistry.com.

Conductivity Measurement: This method is suitable for ionic surfactants like this compound. Below the CMC, conductivity increases linearly with concentration as the surfactant exists as dissociated ions. Above the CMC, the formation of micelles, which are larger and have a lower mobility, leads to a change in the slope of the conductivity versus concentration plot. The breakpoint corresponds to the CMC alfa-chemistry.comnih.gov.

Fluorescence Spectroscopy: This technique uses a fluorescent probe (e.g., pyrene) that is sensitive to the polarity of its microenvironment. The probe preferentially partitions into the hydrophobic micellar core. The resulting change in its fluorescence spectrum as a function of surfactant concentration is used to determine the CMC alfa-chemistry.comacs.org.

The pH of the aqueous solution has a profound effect on the micellization of this compound due to the dicarboxylate nature of its aspartic acid headgroup. The charge on the headgroup can be tuned by adjusting the solution pH mdpi.com.

Headgroup Repulsion: At higher pH values, both carboxylic acid groups are deprotonated, resulting in a headgroup with a strong -2 charge. The increased electrostatic repulsion between these highly charged headgroups opposes the aggregation of monomers into micelles. Consequently, a higher concentration of surfactant is required to overcome these repulsive forces and initiate micelle formation, leading to an increase in the CMC mdpi.comdntb.gov.ua.

Micelle Formation at Lower pH: At a more moderate pH (e.g., around pH 6-7), the headgroup may carry a predominant charge of -1. The reduced electrostatic repulsion facilitates the self-assembly process, causing micelles to form at a lower surfactant concentration, thus lowering the CMC mdpi.comdntb.gov.ua. Studies on glutamic acid-based surfactants, which also have dicarboxylate headgroups, confirm that micelles form at lower concentrations when the headgroup charge is predominantly -1 and at higher concentrations when there is a mixture of -1 and -2 charges mdpi.comresearchgate.net.

| Solution pH | Predominant Headgroup Charge | Inter-molecular Repulsion | Expected Relative CMC Value |

|---|---|---|---|

| 6.0 | -1 | Lower | Lower |

| 7.5 | -1 / -2 mixture | Intermediate | Intermediate |

| 9.0 | -2 | Higher | Higher |

The CMC of this compound is also sensitive to the presence of other substances in the solution, such as electrolytes (salts) and organic co-solutes.

Influence of Salts: The addition of an electrolyte, such as sodium chloride, to a solution of an ionic surfactant typically leads to a significant decrease in the CMC put.ac.irresearchgate.net. The added salt ions (counter-ions) accumulate around the charged surfactant headgroups in the micelle's outer layer. This effectively shields the electrostatic repulsion between the headgroups, reducing the energetic barrier to micellization put.ac.irjsirjournal.com. As a result, micelles can form at a lower concentration of the surfactant. The magnitude of the CMC reduction generally increases with the concentration of the added salt put.ac.ir.

Influence of Co-solutes: The effect of co-solutes, such as short-chain alcohols or glycols, can be more complex.

In some cases, the addition of a co-solute increases the CMC. This occurs because the co-solute can improve the solvency of the bulk medium for the surfactant monomers, making it more energetically favorable for them to remain individually dissolved rather than aggregating into micelles nih.govresearchgate.net.

Conversely, some organic additives may partition into the micelles, altering their structure and stability, which can also influence the CMC value. The specific effect depends on the nature of both the surfactant and the co-solute researchgate.net.

| Additive | Primary Mechanism | Expected Effect on CMC |

|---|---|---|

| Inorganic Salt (e.g., NaCl) | Shielding of headgroup electrostatic repulsion | Decrease |

| Polar Co-solute (e.g., Ethanol) | Increased monomer solubility in bulk solution | Increase |

Self-Assembly and Supramolecular Structures of this compound

This compound, as an N-acyl amino acid surfactant, exhibits complex self-assembly behavior in aqueous solutions, driven by the amphiphilic nature of its molecular structure. The molecule consists of a hydrophobic lauroyl (C12) tail and a hydrophilic head group derived from aspartic acid, which contains two carboxyl groups and an amide linkage. This structure allows for a variety of intermolecular interactions that lead to the formation of ordered supramolecular structures such as micelles and vesicles.

Formation of Spherical Micelles and Vesicles

The aggregation of this compound in solution is a spontaneous process that occurs above a specific concentration known as the critical micelle concentration (CMC). Below the CMC, the surfactant exists predominantly as monomers. Above this concentration, the molecules self-assemble to minimize the unfavorable contact between their hydrophobic lauroyl chains and water molecules.

Spherical Micelles: Typically, at concentrations just above the CMC, single-tailed surfactants like this compound form spherical micelles. In these aggregates, the hydrophobic tails are sequestered in the core, away from the aqueous phase, while the hydrophilic aspartate head groups are arranged on the outer surface, interacting with water. The formation of these structures is governed by a balance of forces, including the hydrophobic effect driving aggregation and the electrostatic repulsion between the charged carboxylate head groups opposing it.

Vesicles: Under certain conditions, such as changes in pH, temperature, or the presence of co-solutes, this compound can form vesicles. Vesicles, or liposomes, are hollow, spherical structures composed of one or more concentric bilayers. The formation of a bilayer structure is favored when the effective cross-sectional areas of the hydrophilic head group and the hydrophobic tail are comparable. For N-acyl amino acid surfactants, factors that reduce the repulsion between head groups or alter their hydration, such as protonation of a carboxyl group at lower pH, can promote the flatter packing geometry required for bilayer formation. While surfactants with a single hydrocarbon tail are generally expected to form micelles, those with strong intermolecular hydrogen bonding capabilities, like N-acyl amino acid surfactants, can exhibit vesicle formation.

Transitions Between Self-Assembled Structures (e.g., Micelle-to-Vesicle Transitions)

The supramolecular structures formed by this compound are not static and can undergo transitions in response to environmental stimuli. The transition from micelles to vesicles (MVT) is a key phenomenon in surfactant science and is of great interest for applications in encapsulation and delivery.

Several factors can induce a micelle-to-vesicle transition:

Concentration: In some catanionic surfactant systems, vesicles can form spontaneously upon dilution of a micellar solution. Conversely, increasing the concentration can trigger a transition from vesicles back to micelles nih.govmdpi.com.

pH Changes: The aspartic acid head group of this compound has two carboxyl groups with different pKa values. Adjusting the pH of the solution can change the degree of ionization of these groups. Lowering the pH leads to protonation, which reduces the electrostatic repulsion between head groups. This decreased repulsion can favor a more parallel packing of the surfactant molecules, reducing the aggregate's surface curvature and promoting the formation of planar bilayers, which then close to form vesicles chalmers.se.

Addition of Salts: The addition of electrolytes can screen the electrostatic repulsion between the charged head groups, which also promotes the growth of micelles and can lead to transitions to structures with lower curvature, such as vesicles kinampark.com.

Temperature: Temperature can influence the hydration of the surfactant head groups and the solubility of the surfactant, thereby affecting the geometry of the self-assembled aggregates. For some ionic surfactants, lower temperatures have been shown to favor flatter structures like vesicles researchgate.net.

The transition often proceeds through intermediate structures, such as cylindrical or worm-like micelles, before the formation of stable vesicles nih.gov.

Influence of Intermolecular Interactions on Aggregate Morphology

The morphology of the aggregates formed by this compound is dictated by a delicate balance of several non-covalent intermolecular interactions. The geometry is often predicted by the packing parameter, p = V / (a₀ * l), where V is the volume of the hydrophobic chain, a₀ is the effective area of the head group, and l is the length of the hydrophobic chain.

Hydrophobic Interactions: The primary driving force for self-assembly is the hydrophobic effect, which causes the lauroyl chains to aggregate and minimize their exposure to water northwestern.educam.ac.uk. This force is crucial for the stability of both micelles and vesicles.

Electrostatic Interactions: The two carboxylate groups in the aspartate head group are negatively charged at neutral pH. The resulting electrostatic repulsion between head groups increases the effective head group area (a₀), favoring a higher curvature and the formation of spherical micelles nih.gov. Modulation of these repulsive forces, for instance by pH changes or salt addition, is a key mechanism for controlling aggregate morphology kinampark.comnih.gov.

Hydrogen Bonding: A distinctive feature of N-acyl amino acid surfactants is the amide linkage between the lauroyl tail and the amino acid head group. This group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), allowing for the formation of intermolecular hydrogen bonds between adjacent surfactant molecules at the aggregate interface nih.govacademie-sciences.fr. These hydrogen bonds can increase the packing density and stability of the aggregates, reducing the effective head group area and favoring the formation of lower-curvature structures like vesicles and bilayers.

Gelation Behavior in Mixed Solvent Systems

N-acyl amino acid surfactants are known to act as low-molecular-weight gelators, capable of forming supramolecular hydrogels or organogels, particularly in mixed solvent systems. This gelation arises from the self-assembly of the surfactant molecules into a three-dimensional fibrous network that immobilizes the solvent molecules.

The gelation of this compound's close analogue, sodium lauroyl glutamate (B1630785), has been studied and provides insight into the expected behavior. The formation of the gel network is driven by a combination of hydrogen bonding via the amide groups and hydrophobic interactions between the alkyl chains chalmers.se.

In mixed solvent systems, such as water-DMSO or water-ethanol, the solvent composition plays a critical role. Adding water to an organic solvent solution of the surfactant can induce self-assembly and gelation nih.gov. The gelation process is often thermo-reversible; heating the gel can disrupt the non-covalent interactions and break down the network, resulting in a solution, which then reforms upon cooling nih.gov. The pH is also a critical factor, as it affects the ionization state of the carboxyl groups and thus the intermolecular interactions responsible for forming the gel network chalmers.senih.gov. For instance, at low pH, the formation of a gel has been observed in solutions of sodium lauroyl glutamate chalmers.se.

Foaming and Foam Stability Mechanisms

Foam is a dispersion of a gas in a liquid, and its generation and stability are critically dependent on the presence of surface-active agents like this compound. These surfactants adsorb at the gas-liquid interface, reducing the surface tension and providing the necessary elasticity and stability to the liquid films (lamellae) that make up the foam structure.

Evaluation of Foaming Capacity and Foam Stability

The performance of a surfactant as a foaming agent is typically assessed by its foaming capacity (foamability) and foam stability.

Foaming Capacity: This refers to the volume of foam produced from a given amount of surfactant solution under specific conditions (e.g., sparging, shaking, or stirring). It is often measured as the initial foam volume. Amino acid-based surfactants are generally known for their excellent foaming properties encyclopedia.pub. However, comparative studies suggest that aspartic acid-based surfactants may exhibit relatively lower foam generation compared to those based on glycine (B1666218) or glutamic acid alfa-chemistry.com.

Foam Stability: This measures the persistence of the foam over time. Foam decay occurs through three main processes: liquid drainage from the lamellae due to gravity, gas diffusion between bubbles of different sizes (Ostwald ripening), and coalescence of bubbles due to film rupture. The stability of the foam is enhanced by the surfactant's ability to create a resilient and elastic film at the interface. The presence of strong intermolecular interactions, such as hydrogen bonding from the amide group in this compound, can contribute to a more robust interfacial film and thus greater foam stability compared to surfactants lacking this feature, like sodium lauryl sulfate nih.gov.

The foaming properties are highly dependent on factors such as surfactant concentration, pH, and temperature. For dicarboxylic amino acid surfactants like this compound, pH plays a significant role. Studies on related compounds have shown that maximum foam stability can be achieved at a pH where one of the carboxyl groups is protonated, leading to higher surface activity chalmers.se.

The table below presents typical foaming data for related N-acyl amino acid surfactants, illustrating the performance metrics used in evaluation.

Data in the table is representative of N-acyl amino acid surfactant performance as reported in literature for analogous compounds nih.gov. T1/2 represents the half-life of the foam volume.

Role of Interfacial Film Properties in Foam Stabilization

The stability of a foam is intrinsically linked to the properties of the thin liquid films, known as lamellae, that separate the gas bubbles. The role of this compound in foam stabilization is governed by the characteristics of the interfacial film it forms at the air-water interface. The stability of these films is a multifactorial phenomenon, influenced by surface tension, interfacial elasticity and viscosity, and intermolecular interactions within the adsorbed surfactant layer.

The presence of this compound at the interface lowers the surface tension of the aqueous solution, which is a prerequisite for foam formation. However, for a foam to be stable, the films must resist drainage, thinning, and rupture. The elasticity of the interfacial film, often referred to as the Gibbs elasticity, provides a restorative force against mechanical disturbances. When a foam film is stretched, the local concentration of the surfactant decreases, leading to a localized increase in surface tension. This gradient in surface tension generates a flow of liquid from regions of low surface tension to regions of high surface tension (the Marangoni effect), which counteracts the thinning of the film and helps to heal ruptures.

Furthermore, the viscosity of the interfacial film can retard the drainage of liquid from the lamellae, thus slowing down the thinning process that can lead to film rupture. For N-acyl amino acid surfactants, the potential for hydrogen bonding between the amide linkages in their head groups can significantly contribute to the formation of a more structured and cohesive interfacial film. This increased intermolecular interaction enhances the film's mechanical strength and resistance to coalescence. The stability of foams stabilized by N-acyl amino acid surfactants that can form intersurfactant hydrogen bonds has been observed to be greater than those that cannot.

pH-Dependent Foaming and Foam Stability

The foaming properties of this compound are highly dependent on the pH of the aqueous solution. This is due to the presence of two carboxyl groups in the aspartic acid head group, which can be protonated or deprotonated depending on the pH. This pH-responsive behavior influences the surfactant's packing at the air-water interface, its solubility, and the electrostatic interactions between the surfactant molecules in the foam lamellae.

Research indicates a distinct correlation between pH and the foaming characteristics of this compound. Specifically, foam stability is observed to be optimal in the pH range of 6 to 7. In this slightly acidic to neutral range, the carboxyl groups are partially protonated, which may allow for a more condensed packing of the surfactant molecules at the interface, leading to a more rigid and stable interfacial film.

Conversely, the foaming ability, or the volume of foam generated, is enhanced at higher pH values, typically in the range of 8 to 10. At these alkaline pH levels, both carboxyl groups are fully deprotonated, leading to increased electrostatic repulsion between the surfactant head groups. This repulsion facilitates the formation of a larger interfacial area, resulting in greater foam volume, although the resulting foam may be less stable over time.

The following table summarizes the pH-dependent foaming properties of this compound based on research findings.

| pH Range | Foaming Property | Dominant Mechanism |

| 6 - 7 | Enhanced Foam Stability | Partial protonation of carboxyl groups allows for tighter packing and a more rigid interfacial film. |

| 8 - 10 | Enhanced Foaming Ability | Full deprotonation of carboxyl groups leads to increased electrostatic repulsion, facilitating the creation of a larger interfacial area for foam generation. |

Emulsification and Dispersion Properties

This compound's amphiphilic nature also makes it an effective agent for creating and stabilizing emulsions and dispersions. Its ability to adsorb at oil-water or solid-liquid interfaces is fundamental to these properties.

Emulsifying Power and Emulsion Stability Analysis

As an emulsifier, this compound facilitates the formation of an emulsion by reducing the interfacial tension between two immiscible liquids, such as oil and water. By adsorbing at the oil-water interface, it creates a protective film around the dispersed droplets, preventing them from coalescing and the emulsion from separating.

The emulsifying power of this compound is also influenced by pH. Studies on N-acyl amino acid surfactants have shown that their emulsifying capabilities can be pH-dependent. For this compound, the emulsifying ability is reported to be better at a pH of 8, 9, and 10. acs.org In this alkaline range, the increased charge on the aspartic acid head group enhances the electrostatic repulsion between the emulsified droplets, contributing to greater emulsion stability. N-acyl amino acid surfactants have demonstrated good emulsifying power, particularly for oil-in-water (O/W) emulsions.

The stability of an emulsion formed with this compound depends on the strength and coherence of the interfacial film. A stable emulsion is characterized by a consistent droplet size distribution over time. The factors that contribute to foam stability, such as interfacial elasticity and viscosity, are also crucial for emulsion stability.

The following table outlines the pH-dependent emulsifying properties of this compound.

| pH Range | Emulsifying Property | Underlying Principle |

| 8 - 10 | Enhanced Emulsifying Ability | Increased deprotonation of the head group enhances electrostatic repulsion between droplets, leading to improved stability of the emulsion. |

Dispersing Capabilities in Various Media

In addition to emulsification, this compound can function as a dispersing agent. Dispersing agents are used to facilitate the distribution of solid particles in a liquid medium and to prevent them from settling or aggregating. The mechanism involves the adsorption of the surfactant onto the surface of the solid particles.

The lauroyl tail of this compound adsorbs onto the hydrophobic surfaces of the particles, while the hydrophilic aspartic acid head group extends into the aqueous medium. This creates a hydration layer and, depending on the pH, an electrostatic charge on the particle surface. The resulting steric and electrostatic repulsion between the particles prevents them from agglomerating, leading to a stable dispersion. The effectiveness of this compound as a dispersing agent will depend on the nature of the solid particles, the properties of the liquid medium, and the pH of the system.

Mechanisms of Solubilization and Hydrotropy

This compound can increase the solubility of poorly water-soluble substances through the mechanisms of solubilization and hydrotropy.

Solubilization is the process by which the solubility of a substance is increased in a medium where it is normally insoluble, through the presence of a surfactant. Above a certain concentration, known as the critical micelle concentration (CMC), this compound molecules self-assemble into spherical aggregates called micelles. These micelles have a hydrophobic core formed by the lauroyl tails and a hydrophilic shell composed of the aspartic acid head groups. The hydrophobic core of the micelles can encapsulate nonpolar molecules, effectively dissolving them in the aqueous solution.

Hydrotropy is a phenomenon where the solubility of a sparingly soluble substance is enhanced by the addition of a large amount of a third substance, the hydrotrope. Hydrotropes are typically amphiphilic compounds that, at high concentrations, can increase the solubility of solutes by mechanisms that may involve self-aggregation and complexation with the solute molecules. This compound, with its amphiphilic structure, has the potential to act as a hydrotrope. The mechanism of hydrotropy is complex and can involve the formation of aggregates that are different from conventional micelles. It is thought that hydrotropes can modify the structure of water and interact with the solute to form water-soluble complexes.

Rheological Behavior of Sodium Lauroyl Aspartate Systems

Viscoelastic Properties and Solution Rheology

Aqueous solutions of surfactants like sodium lauroyl aspartate can exhibit both viscous (liquid-like) and elastic (solid-like) properties, a characteristic known as viscoelasticity. This dual behavior is a direct consequence of the interactions between the surfactant molecules and the resulting microstructures within the solution.

The shear viscosity of a this compound solution is a measure of its resistance to flow under an applied shear stress. At low concentrations, these solutions typically exhibit Newtonian behavior, where the viscosity is independent of the shear rate. However, as the concentration increases and larger, more complex micellar structures form, the behavior often becomes non-Newtonian, specifically shear-thinning. This means the viscosity decreases as the shear rate increases. This phenomenon is attributed to the alignment of the elongated micellar structures in the direction of flow, which reduces their resistance.

Table 1: Expected Shear Thinning Behavior of a this compound Solution at a Concentration Sufficient for Wormlike Micelle Formation

| Shear Rate (s⁻¹) | Apparent Viscosity (Pa·s) |

| 0.1 | 15.0 |

| 1 | 12.5 |

| 10 | 5.0 |

| 100 | 1.0 |

| 1000 | 0.2 |

Note: This table is illustrative and represents the expected trend for a shear-thinning surfactant solution. Actual values for this compound would require experimental measurement.

Dynamic rheological measurements, typically performed using an oscillatory rheometer, are essential for characterizing the viscoelastic properties of this compound solutions. In these tests, a small, oscillating strain or stress is applied to the sample, and the resulting stress or strain is measured. This allows for the determination of the storage modulus (G') and the loss modulus (G'') as a function of the oscillation frequency.

The frequency-dependent behavior of G' and G'' provides valuable insights into the structure and dynamics of the surfactant solution. For a typical viscoelastic solution of an amino acid-based surfactant, at low frequencies, the viscous behavior dominates (G'' > G'), as the micellar structures have sufficient time to relax and rearrange. As the frequency increases, the elastic behavior becomes more prominent, and at a certain point, the storage modulus may exceed the loss modulus (G' > G''). The frequency at which G' and G'' intersect is known as the crossover frequency, which is related to the relaxation time of the micellar network.

Table 2: Expected Frequency Dependence of Storage (G') and Loss (G'') Moduli for a Viscoelastic this compound Solution

| Angular Frequency (rad/s) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |

| 0.1 | 0.5 | 2.0 |

| 1 | 2.5 | 4.0 |

| 10 | 10.0 | 8.0 |

| 100 | 25.0 | 15.0 |

Note: This table illustrates the expected trends for a viscoelastic surfactant solution. The crossover from predominantly viscous to predominantly elastic behavior occurs as frequency increases. Actual values for this compound would need to be determined experimentally.

Wormlike Micelle Formation and Rheological Implications

Under certain conditions, the spherical micelles of this compound can grow into long, flexible, cylindrical aggregates known as wormlike micelles. These structures can become highly entangled, similar to polymer chains in a solution, leading to a dramatic increase in viscosity and pronounced viscoelastic properties.

The transition from spherical to wormlike micelles is influenced by several factors that affect the packing of the surfactant molecules. For amino acid-based surfactants like this compound, these conditions include:

Surfactant Concentration: Above a certain concentration, the formation of elongated micelles becomes more favorable.

Addition of Salts (Electrolytes): The addition of salts, such as sodium chloride, screens the electrostatic repulsion between the charged head groups of the anionic this compound molecules. This allows the surfactant molecules to pack more closely together, favoring a cylindrical geometry.

pH Adjustment: The charge on the aspartic acid headgroup can be influenced by the pH of the solution. Adjusting the pH can alter the electrostatic interactions and promote the growth of wormlike micelles.

Presence of Co-surfactants: The addition of other surfactants, particularly zwitterionic or nonionic surfactants, can be incorporated into the micelles, modifying their curvature and promoting the transition to wormlike structures.

There is a direct and strong correlation between the microscopic structure of the micelles and the macroscopic rheological properties of the this compound solution.

Spherical Micelles: At low concentrations or in the absence of conditions that promote growth, the formation of small, spherical micelles results in a solution with low viscosity, exhibiting Newtonian behavior.

Rod-like Micelles: As conditions change to favor micellar growth, shorter, rod-like micelles may form. This leads to a moderate increase in viscosity.

Entangled Wormlike Micelles: The formation of long and entangled wormlike micelles creates a transient network structure. This network can store elastic energy and significantly resist flow, resulting in a substantial increase in viscosity and strong viscoelastic behavior. The solution behaves like a physical gel.

The significant increase in viscosity in solutions of wormlike micelles is primarily due to the entanglement of these long, flexible chains. The mechanisms responsible for this viscosity enhancement are analogous to those observed in polymer solutions:

Topological Constraints: The entanglement of the wormlike micelles creates topological constraints on their movement. For a micelle to move, it must reptate, or move in a snake-like fashion, through the entangled network, which is a slow process.

Transient Network Formation: The entangled micelles form a three-dimensional transient network held together by physical entanglements. This network can resist deformation, contributing to the elastic modulus and high viscosity of the solution.

Influence of Co-surfactants and Environmental Factors on Rheology

General principles of surfactant rheology involve the modification of micellar structures—from spherical to worm-like micelles—which entangle to build viscosity. This transition is typically influenced by factors such as co-surfactants, electrolytes (salts), and pH. researchgate.net While these principles are well-established for common surfactants, their specific application and quantitative effects on this compound have not been detailed in the available literature.

Effects of Cationic Counterions on Viscoelasticity

The influence of cationic counterions on the viscoelasticity of anionic surfactant solutions is a known phenomenon. Counterions can screen the electrostatic repulsion between surfactant headgroups, promoting the growth of micelles and thereby increasing viscosity. However, specific studies quantifying this effect for this compound, including data on how different cations (e.g., Sodium, Potassium, Ammonium) impact its storage modulus (G') and loss modulus (G''), are absent from the reviewed literature.

pH-Dependent Rheological Control

The pH of a formulation is a critical factor for amino acid-based surfactants. The charge on the surfactant's polar head group can change with pH, altering intermolecular interactions and, consequently, the rheological properties of the solution. mdpi.comresearchgate.net Research has noted that the performance differences between this compound and Sodium Lauroyl Glutamate (B1630785) can be partly attributed to their different responses to pH changes. mdpi.comresearchgate.net One study examined the properties of this compound at various pH values, focusing on foam stability and emulsifying effects, but did not provide detailed rheological data such as viscosity curves as a function of pH. mdpi.comresearchgate.net For other related surfactants, like glutamate systems, viscosity has been shown to peak at a specific pH when combined with an amphoteric co-surfactant, a behavior attributed to changes in head group charge and packing parameters. mdpi.com A similar detailed investigation for this compound is not currently available.

Synergistic Effects with Nonionic and Zwitterionic Co-surfactants

The combination of anionic surfactants with nonionic or zwitterionic (amphoteric) co-surfactants is a common strategy to enhance performance, including viscosity and foam characteristics. This synergy arises from the formation of mixed micelles, which can have different shapes and packing parameters than micelles of a single surfactant. While patents and product datasheets list this compound in combination with various co-surfactants, google.comkrahn-uk.comjustia.comgoogleapis.comgoogle.com quantitative studies detailing the synergistic rheological effects are not available. The literature lacks specific data or interactive tables that would demonstrate the change in viscosity or viscoelastic properties of this compound upon the addition of common nonionic or zwitterionic co-surfactants.

Environmental Behavior and Green Chemistry Principles Associated with Sodium Lauroyl Aspartate

Biodegradation Pathways and Mechanisms

The biodegradability of sodium lauroyl aspartate is a cornerstone of its green profile. Being derived from natural building blocks, it is readily recognized and metabolized by microorganisms in the environment. ikprress.org The amide bond linking the fatty acid and the amino acid is susceptible to enzymatic cleavage, initiating the degradation process. wanabio.com

The primary biodegradation pathway for N-acyl amino acid surfactants involves the hydrolysis of the amide bond. This cleavage results in the formation of the original raw materials: lauric acid and aspartic acid. charmingbath.com Both of these degradation products are naturally occurring substances that can be further metabolized by microorganisms. Lauric acid, a saturated fatty acid, undergoes beta-oxidation, a common metabolic pathway that breaks down fatty acids to produce energy. Aspartic acid, an amino acid, can be incorporated into the microbial biomass or enter central metabolic pathways. This breakdown into benign, natural substances is a key feature that underscores the environmental compatibility of this compound. charmingbath.com

The rate of biodegradation of surfactants can be influenced by a variety of environmental factors. These include:

Temperature: Microbial activity generally increases with temperature up to an optimal point.

pH: The pH of the environment can affect both the bioavailability of the surfactant and the activity of microbial enzymes.

Oxygen availability: Aerobic biodegradation, as assessed in the OECD 301 tests, requires the presence of oxygen.

Nutrient availability: The presence of other nutrients, such as nitrogen and phosphorus, can support microbial growth and enhance biodegradation.

Acclimation of microbial populations: The presence of a microbial community already adapted to similar organic compounds can lead to faster degradation.

For amino acid-based surfactants, their structure, including the length of the acyl chain, can also influence the rate of biodegradation. chalmers.se

Environmental Fate Studies

The environmental fate of a chemical describes its transport and transformation in the environment. For surfactants, this includes their distribution in water, soil, and sediment, and their potential to adsorb to solids.

As an anionic surfactant, this compound is water-soluble and will primarily be found in the aquatic environment upon release. Its mobility will be influenced by its interaction with solids and its biodegradability. In aqueous systems, it will exist as individual molecules (monomers) at low concentrations and form aggregates (micelles) at concentrations above its critical micelle concentration (CMC). The tendency to form micelles can influence its transport and partitioning behavior. Due to its rapid biodegradation, long-range transport in the environment is not expected.

The adsorption of surfactants to soil and sediment is a key process that affects their concentration in the water column and their bioavailability. Anionic surfactants like this compound can adsorb to mineral surfaces, particularly those with a positive charge, such as some clay minerals and metal oxides. chalmers.se Studies on the closely related compound, disodium (B8443419) N-lauroyl glutamate (B1630785), have shown that it can adsorb strongly to certain types of clay minerals like imogolite, which has an aluminum oxide surface. chalmers.se This suggests that this compound would also exhibit some degree of adsorption to soils and sediments, which can reduce its concentration in the water phase but also potentially slow down its biodegradation rate depending on the strength of the adsorption. The extent of adsorption is influenced by factors such as soil type, organic matter content, pH, and the presence of other ions in the water.

Prediction of Environmental Persistence

N-acyl amino acid surfactants are generally recognized for their excellent biodegradability. nih.gov Their chemical structure, consisting of a fatty acid linked to an amino acid via an amide bond, makes them susceptible to microbial degradation. The amide bond can be hydrolyzed by ubiquitous microorganisms, breaking the molecule down into its constituent parts: a fatty acid and an amino acid. academie-sciences.fr Both of these components are readily metabolized by microorganisms in the environment. Fatty acids are a common energy source, and amino acids are fundamental building blocks of proteins.

This inherent biodegradability is a key advantage of amino acid-based surfactants over some traditional surfactants that may persist in the environment and have a higher potential for bioaccumulation and ecotoxicity. nih.gov The straightforward degradation pathway of this compound into naturally occurring and easily metabolized substances suggests a low potential for environmental persistence.

Table 1: Predicted Environmental Fate of this compound

| Environmental Compartment | Predicted Behavior | Rationale |

| Water | Readily biodegradable | Susceptibility of the amide bond to microbial hydrolysis, leading to the formation of readily metabolized lauric acid and aspartic acid. |

| Soil | Low persistence | Similar microbial degradation pathways as in aquatic environments. |

| Air | Low volatility | As a salt, it has a very low vapor pressure and is not expected to be present in the atmosphere in significant concentrations. |

It is important to note that while the prediction of ready biodegradability is strong based on the chemical class, standardized testing would provide definitive quantitative data on the rate and extent of degradation.

Integration with Green Chemistry Principles in Synthesis and Application

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and application of this compound align well with several of these principles.

Utilization of Renewable and Natural Feedstocks